Dimethyl (Boc-amino)malonate

Overview

Description

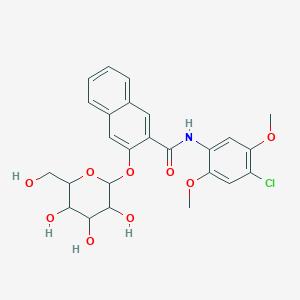

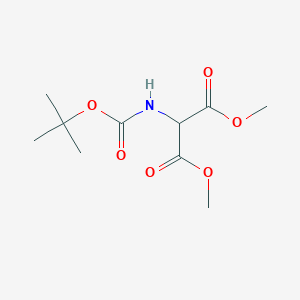

Dimethyl (Boc-amino)malonate is a derivative of malonic acid . It is also known as (Boc-amino)malonic acid dimethyl ester . It has a molecular weight of 247.25 .

Synthesis Analysis

This compound is used in peptide synthesis . It can be synthesized from dimethoxymethane and carbon monoxide .Molecular Structure Analysis

The linear formula of this compound is (CH3)3COCONHCH(COOCH3)2 . It has a molecular weight of 247.25 .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it plays a role in the synthesis of α-amino acid esters .Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.444 and a density of 1.148 g/mL at 20 °C . It is used in peptide synthesis and should be stored at a temperature between 2-8°C .Scientific Research Applications

Enantioselective Synthesis of β-Amino Acids

Jun Song, Yi Wang, and L. Deng (2006) described an efficient, direct asymmetric Mannich reaction involving malonates and N-Boc aryl and alkyl imines catalyzed by bifunctional cinchona alkaloids. This reaction extends to β-ketoesters, providing a convergent enantioselective route to biologically significant β-amino acids under conditions tolerant of air and moisture (Song et al., 2006).

Asymmetric Organocatalytic Activity

Jinxing Ye, D. Dixon, and Peter S. Hynes (2005) synthesized and evaluated a family of 9-amino(9-deoxy) epicinchonine derivatives for asymmetric organocatalytic activity. They found that a thiourea derivative acted as an effective bifunctional organic catalyst, inducing high enantioselectivity in the malonate ester Michael addition reaction to a range of nitro olefins (Ye et al., 2005).

Synthesis of Unnatural Amino Acids for Opioid Peptidomimetics

Aaron M. Bender et al. (2015) reported a short, three-step synthesis of Boc-2',6'-dimethyl-l-tyrosine using microwave-assisted Negishi coupling. This chemistry facilitates the rapid synthesis of other unnatural tyrosine derivatives for incorporation into opioid peptidomimetics (Bender et al., 2015).

Electrochemical Cyclization

M. Okimoto et al. (2006) explored the electrochemical oxidation of dimethyl aminomalonates in methanol to achieve cyclization through carbon-carbon bond formation. Optimal yields were achieved with NaCN as the supporting electrolyte (Okimoto et al., 2006).

Asymmetric Michael Reaction Protocol

Kristin Lippur et al. (2015) developed a mild protocol for the asymmetric Michael addition of dimethyl malonate to various α,β-unsaturated carbonyl compounds. They utilized CaCl2, a cheap and environmentally friendly Lewis acid, in conjunction with an aminoindanol- and pyridine-derived ligand (Lippur et al., 2015).

Mechanism of Action

Target of Action

Dimethyl (Boc-amino)malonate is primarily targeted towards amino functions in the context of synthetic chemistry . The compound plays a pivotal role in the synthesis of multifunctional targets, particularly in the protection of primary amines .

Mode of Action

The mode of action of this compound involves the protection of amino functions. This compound is unique because it can accommodate two such groups . The compound is used in the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the synthesis of multifunctional targets. The compound is used in the synthesis of products containing one or two Boc-groups, which are the result of dual protection of amines and amides . This process affects the downstream synthesis of various chemical compounds.

Pharmacokinetics

It is known that the compound is used in peptide synthesis , suggesting that its bioavailability may be influenced by the specific conditions of the synthetic process.

Result of Action

The result of the action of this compound is the production of products containing one or two Boc-groups, which are the result of dual protection of amines and amides . These products play a crucial role in the synthesis of multifunctional targets, thereby influencing the molecular and cellular effects of various chemical reactions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable towards most nucleophiles and bases . Therefore, the presence of these substances in the environment can affect the compound’s action. Additionally, the compound’s action can be influenced by the specific conditions of the synthetic process, such as the presence of a catalyst .

properties

IUPAC Name |

dimethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-10(2,3)17-9(14)11-6(7(12)15-4)8(13)16-5/h6H,1-5H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQVFHUDWIETEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399768 | |

| Record name | Dimethyl (Boc-amino)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61172-70-1 | |

| Record name | Dimethyl (Boc-amino)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone](/img/structure/B1587551.png)

![Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1587565.png)